



# Application Notes and Protocols for T-808 PET Imaging in Preclinical Models

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Compound of Interest		
Compound Name:	T-808	
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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the use of the PET tracer **T-808** ([18F]**T-808**) in preclinical models for the in vivo imaging of tau pathology. **T-808** is a second-generation radioligand that selectively binds to paired helical filament (PHF)-tau, a hallmark of Alzheimer's disease and other tauopathies.

#### Introduction

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of biological processes in vivo.[1] The development of tau-specific PET tracers has been crucial in understanding the progression of tauopathies and in the development of novel therapeutics.[2] **T-808** is a PET tracer with high affinity and selectivity for PHF-tau aggregates over  $\beta$ -amyloid plaques.[3][4] Preclinical studies in rodent models have demonstrated its rapid brain uptake and washout, making it a suitable candidate for imaging tau pathology.[3][4][5]

### **Quantitative Data Summary**

The following tables summarize key quantitative data for [18F]**T-808** from preclinical studies.

Table 1: In Vitro Binding Affinity of **T-808** 



Parameter	Value	Description
KD (nmol/L)	22	Dissociation constant, indicating the binding affinity of the tracer to its target. A lower value indicates higher affinity. [4]
Selectivity (Tau vs. Aβ)	27-fold	The ratio of binding affinity for neurofibrillary tangles (tau) over amyloid-β plaques.[4]

Table 2: Biodistribution of [18F]T-808 in Mice (% Injected Dose per Gram - %ID/g)

Organ	2 min post- injection	10 min post- injection	30 min post- injection	60 min post- injection
Brain	2.5 ± 0.3	1.8 ± 0.2	$0.9 \pm 0.1$	0.5 ± 0.1
Blood	3.1 ± 0.4	1.5 ± 0.2	$0.6 \pm 0.1$	0.3 ± 0.05
Heart	4.2 ± 0.5	2.1 ± 0.3	1.0 ± 0.1	0.6 ± 0.1
Lungs	5.5 ± 0.7	2.8 ± 0.4	1.2 ± 0.2	0.7 ± 0.1
Liver	15.2 ± 2.1	18.5 ± 2.5	16.1 ± 2.2	12.3 ± 1.8
Kidneys	8.9 ± 1.1	12.3 ± 1.5	10.5 ± 1.3	7.8 ± 1.0
Femur	1.1 ± 0.2	1.5 ± 0.2	1.8 ± 0.3	2.0 ± 0.3

Note: These values are representative and may vary depending on the specific mouse model and experimental conditions.

## Experimental Protocols Radiosynthesis of [18F]T-808

The radiosynthesis of [18F]**T-808** is a complex procedure that should be performed by trained radiochemists in a facility equipped for handling radioactivity. The general steps include:



- Production of [18F]Fluoride: [18F]Fluoride is typically produced via the 18O(p,n)18F nuclear reaction in a cyclotron.
- Fluorination of the Precursor: The [18F]fluoride is then used to fluorinate a suitable precursor molecule for T-808.
- Purification: The resulting [18F]**T-808** is purified using high-performance liquid chromatography (HPLC).
- Quality Control: The final product undergoes quality control tests to ensure its radiochemical purity, specific activity, and sterility before injection.

### **Animal Handling and Preparation**

- Animal Models: Transgenic mouse models of tauopathy (e.g., PS19, rTg4510) are commonly used. Age-matched wild-type littermates should be used as controls.
- Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
- Anesthesia: For the duration of the injection and imaging procedure, animals should be anesthetized. A common method is inhalation anesthesia with isoflurane (1-2% in oxygen).
- Catheterization: For accurate and repeatable injections, a catheter may be placed in the lateral tail vein.

#### [18F]T-808 Injection and PET/CT Imaging Protocol

- Dose Preparation: The [18F]T-808 solution is diluted in sterile saline to the desired concentration. The typical injected dose for a mouse is 3.7-7.4 MBq (100-200 μCi).
- Injection: The prepared dose is administered as a bolus injection via the tail vein catheter.
- Uptake Period: Following injection, there is an uptake period to allow for the tracer to distribute and bind to its target. For [18F]T-808, a 30-60 minute uptake period is common.
- Positioning: The anesthetized animal is positioned on the scanner bed. It is crucial to ensure
  the head is centered in the field of view for brain imaging.



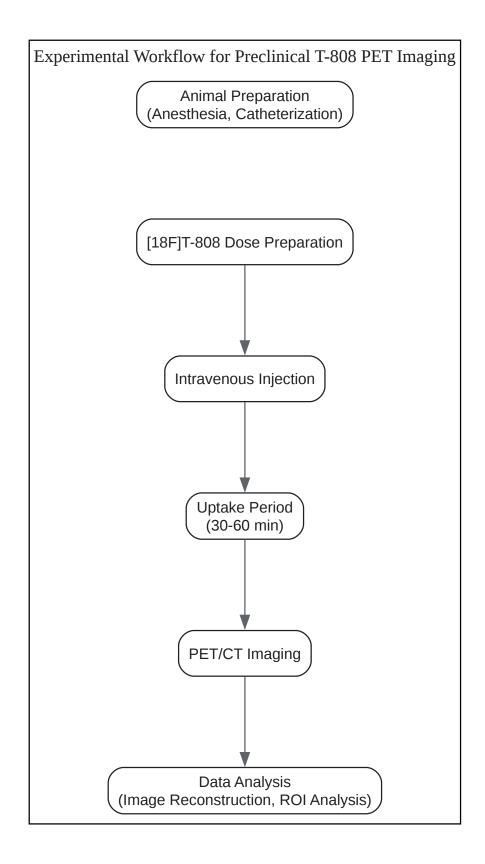
- CT Scan: A low-dose CT scan is acquired for anatomical co-registration and attenuation correction of the PET data.
- PET Scan: A dynamic or static PET scan is acquired. A typical static scan duration is 15-30 minutes.
- Post-Imaging: After the scan, the animal is monitored until it has fully recovered from anesthesia.

### **Data Analysis**

- Image Reconstruction: The raw PET data is reconstructed using an appropriate algorithm (e.g., OSEM3D). The reconstruction should include corrections for attenuation, scatter, and radioactive decay.
- Image Co-registration: The PET image is co-registered with the CT image to provide anatomical context.
- Region of Interest (ROI) Analysis: ROIs are drawn on the co-registered images to delineate specific brain regions (e.g., hippocampus, cortex, cerebellum).
- Quantification: The radioactivity concentration within each ROI is determined and typically
  expressed as the Standardized Uptake Value (SUV) or as a percentage of the injected dose
  per gram of tissue (%ID/g). For more detailed kinetic analysis, a dynamic scan and arterial
  blood sampling may be required.

#### **Visualizations**

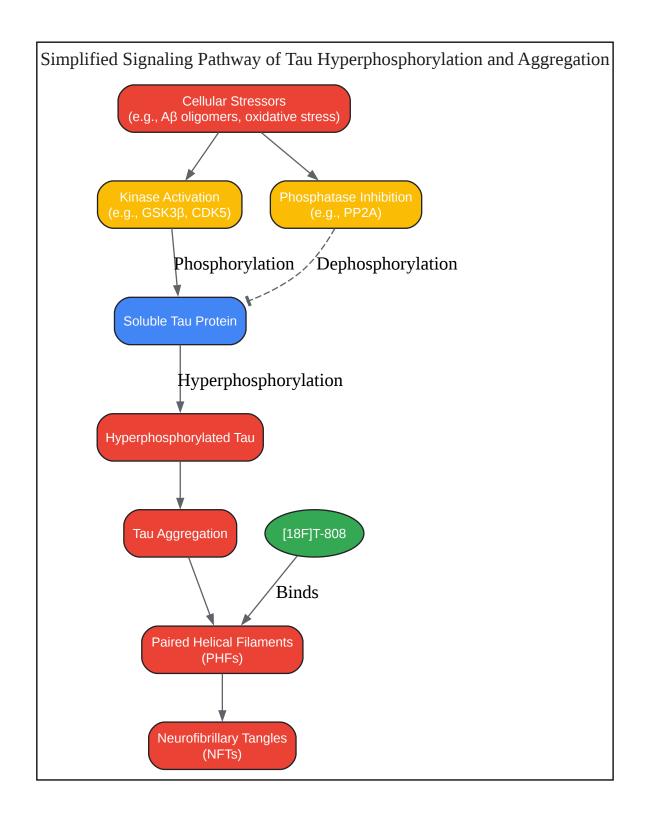




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**Figure 1:** Experimental workflow for a typical preclinical **T-808** PET imaging study.





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**Figure 2:** Simplified signaling pathway illustrating tau hyperphosphorylation and aggregation, the target of the **T-808** PET tracer.



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